N-(3-chloro-1H-indol-7-yl)-4-methoxy-benzenesulfonamide

Catalog No.
S548467
CAS No.
247186-96-5
M.F
C15H13ClN2O3S
M. Wt
336.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-chloro-1H-indol-7-yl)-4-methoxy-benzenesulfon...

CAS Number

247186-96-5

Product Name

N-(3-chloro-1H-indol-7-yl)-4-methoxy-benzenesulfonamide

IUPAC Name

N-(3-chloro-1H-indol-7-yl)-4-methoxybenzenesulfonamide

Molecular Formula

C15H13ClN2O3S

Molecular Weight

336.8 g/mol

InChI

InChI=1S/C15H13ClN2O3S/c1-21-10-5-7-11(8-6-10)22(19,20)18-14-4-2-3-12-13(16)9-17-15(12)14/h2-9,17-18H,1H3

InChI Key

UEIFSFBNRBJSCK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2NC=C3Cl

Solubility

Soluble in DMSO, not in water

Synonyms

ER67880; ER 67880; ER-67880.

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2NC=C3Cl

Description

The exact mass of the compound N-(3-chloro-1H-indol-7-yl)-4-methoxy-benzenesulfonamide is 336.03354 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N-(3-chloro-1H-indol-7-yl)-4-methoxy-benzenesulfonamide is a chemical compound with the molecular formula C₁₅H₁₃ClN₂O₃S. It features a sulfonamide functional group, which is known for its significance in medicinal chemistry, particularly in the development of various pharmaceuticals. This compound consists of an indole moiety substituted at the 3-position with chlorine and a methoxy group at the para position of the benzene ring attached to the sulfonamide group. The structure contributes to its unique chemical properties and potential biological activities .

The reactions involving N-(3-chloro-1H-indol-7-yl)-4-methoxy-benzenesulfonamide typically include nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of both the sulfonamide and aromatic systems. The chlorine atom on the indole can undergo nucleophilic substitution reactions, while the sulfonamide group can participate in various coupling reactions, making it a versatile intermediate in organic synthesis. Additionally, this compound can react under acidic or basic conditions to form various derivatives that may enhance its biological activity or alter its pharmacokinetic properties .

The synthesis of N-(3-chloro-1H-indol-7-yl)-4-methoxy-benzenesulfonamide can be achieved through several methods:

  • Direct Coupling: A common method involves the reaction of 3-chloro-1H-indole with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This method allows for efficient formation of the sulfonamide linkage.
  • Multi-step Synthesis: Another approach may involve synthesizing intermediates such as 3-chloroindole derivatives followed by sulfonation and subsequent methylation to introduce the methoxy group.

These methods can be optimized for yield and purity depending on the desired application and scale of production .

N-(3-chloro-1H-indol-7-yl)-4-methoxy-benzenesulfonamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new anticancer drugs or anti-inflammatory agents.
  • Research: In biochemical studies to understand cellular mechanisms related to cancer progression or inflammation.
  • Chemical Biology: As a tool compound for probing biological systems due to its ability to interact with specific molecular targets .

Interaction studies involving N-(3-chloro-1H-indol-7-yl)-4-methoxy-benzenesulfonamide often focus on its binding affinity to various biological targets, including enzymes and receptors implicated in cancer and inflammatory pathways. These studies typically utilize techniques such as:

  • Molecular Docking: To predict how this compound interacts with target proteins.
  • In vitro Assays: To evaluate its efficacy in inhibiting specific biological functions or pathways.

Preliminary results indicate that this compound may effectively inhibit certain kinases involved in cancer cell signaling, suggesting a mechanism for its antitumor activity .

Several compounds share structural characteristics with N-(3-chloro-1H-indol-7-yl)-4-methoxy-benzenesulfonamide, which can be compared based on their biological activity and chemical properties:

Compound NameStructure CharacteristicsNotable Activity
N-(1H-indol-7-yl)-4-nitrobenzenesulfonamideIndole ring with nitro substitutionAntitumor properties
N-(5,8-dimethyl-9H-carbazol-1-yl)-2-nitrobenzenesulfonamideCarbazole structure with nitro groupPotential antitumor agent
N-(1H-indol-7-yl)-4-methylbenzenesulfonamideIndole ring with methyl substitutionAntimicrobial activity

These similar compounds highlight the versatility of sulfonamides in medicinal chemistry while emphasizing the unique structural features and potential applications of N-(3-chloro-1H-indol-7-yl)-4-methoxy-benzenesulfonamide .

Ionization Characteristics

N-(3-chloro-1H-indol-7-yl)-4-methoxy-benzenesulfonamide exhibits multiple ionizable centers that contribute to its acid-base behavior under physiological conditions. The compound contains two primary ionizable functional groups: the indole nitrogen heterocycle and the sulfonamide moiety [1] [2].

Indole Nitrogen Protonation

The indole nitrogen center represents the most basic site in the molecule, with an estimated pKa value in the range of 1.5-3.0 [2] [3]. This relatively low basicity compared to simple amines results from the aromatic stabilization of the neutral form and the electron-withdrawing effect of the 3-chloro substituent [4]. The protonation occurs preferentially at the nitrogen atom of the pyrrole ring within the indole system, forming a positively charged species at low pH values [5].

Sulfonamide Deprotonation

The sulfonamide nitrogen exhibits acidic behavior with a predicted pKa range of 9.5-11.5 [3] [6]. This acidity arises from the electron-withdrawing nature of the sulfonyl group, which stabilizes the conjugate base through resonance delocalization. The 4-methoxy substituent on the benzene ring provides slight electron donation, marginally increasing the pKa compared to unsubstituted benzenesulfonamides [7].

Ionization SitepKa RangePredominant Form at pH 7.4Population (%)
Indole nitrogen1.5-3.0Neutral>95
Sulfonamide nitrogen9.5-11.5Neutral>90
Overall charge-Neutral>85

Tautomeric Equilibrium Analysis

The compound exists predominantly in a single tautomeric form under physiological conditions [8] [9]. The indole ring system maintains its characteristic NH tautomer, which represents the thermodynamically favored form due to aromatic stabilization [10] [9]. Unlike some heterocyclic systems, the indole moiety does not exhibit significant keto-enol tautomerism due to the stability of the benzopyrrole structure [11].

Microspecies Distribution

At physiological pH (7.4), the compound exists primarily as the neutral microspecies, with minimal populations of ionized forms [8]. The distribution can be calculated using the Henderson-Hasselbalch equation for each ionizable center:

  • Neutral indole form: >95%
  • Neutral sulfonamide form: >90%
  • Doubly ionized species: <1%

Temperature and Solvent Effects

Tautomeric equilibria show minimal temperature dependence within the pharmaceutical processing range (20-40°C) [10]. However, the presence of hydrogen bond accepting solvents can influence the relative stability of different tautomeric forms through specific solvation interactions [9].

Solubility Characteristics in Pharmaceutical Solvent Systems

Aqueous Solubility Profile

The aqueous solubility of N-(3-chloro-1H-indol-7-yl)-4-methoxy-benzenesulfonamide is limited due to its substantial aromatic character and moderate lipophilicity (XLogP3-AA = 3.2) [12] . The compound exhibits pH-dependent solubility behavior consistent with its ionization characteristics [14] [15].

pH-Dependent Solubility

Solubility increases significantly under acidic conditions (pH < 3) due to protonation of the indole nitrogen, forming a more hydrophilic cationic species [14]. At basic pH values (pH > 10), deprotonation of the sulfonamide nitrogen creates an anionic form with enhanced water solubility [15].

pH RangeDominant SpeciesRelative SolubilitySolubility Enhancement Factor
1.0-3.0Protonated indoleHigh10-50x
3.0-9.0Neutral formBaseline1x
9.0-12.0Deprotonated sulfonamideModerate3-8x

Pharmaceutical Solvent Systems

Organic Solvents

The compound demonstrates good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) due to favorable dipole-dipole interactions [14] [16]. Moderate solubility is observed in alcoholic solvents (methanol, ethanol) through hydrogen bonding interactions with both the indole NH and sulfonamide functionalities [17].

Natural Deep Eutectic Solvents (NADES)

Investigations into natural deep eutectic solvents have shown remarkable solubility enhancement for structurally related sulfonamides [14] [15]. Choline chloride-glycerol systems (1:1 molar ratio) provide solubility advantages up to 43-fold compared to pure water for similar sulfonamide compounds [14].

Cosolvent Systems

Binary solvent mixtures of ethanol-water show optimal solubility enhancement at intermediate compositions (30-50% ethanol v/v) [17]. The solubility profile follows a parabolic relationship with cosolvent concentration, indicating favorable hydrophobic-hydrophilic balance [18].

Solvent SystemSolubility EnhancementMechanismPractical Application
Water (pH 2)10-50xIonic formationAcidic formulations
DMSOHighDipole interactionsResearch applications
Choline chloride-glycerol20-40xHydrogen bondingGreen chemistry
Ethanol-water (40:60)5-15xMixed solvationOral formulations

Thermal Stability and Differential Scanning Calorimetry Data

Thermal Transition Characteristics

Differential scanning calorimetry analysis of N-(3-chloro-1H-indol-7-yl)-4-methoxy-benzenesulfonamide reveals characteristic thermal events consistent with crystalline organic pharmaceuticals [19] [20] [21]. The compound exhibits thermal stability typical of sulfonamide derivatives, with decomposition temperatures generally exceeding 200°C [20].

Glass Transition Behavior

Amorphous samples of the compound, obtained through rapid cooling from the melt or spray drying, exhibit a glass transition temperature (Tg) in the range of 50-80°C [21]. This Tg value indicates moderate molecular mobility in the glassy state and suggests suitable storage stability at ambient temperatures [22].

Melting Characteristics

The crystalline form shows a sharp endothermic melting peak in DSC thermograms, indicative of a well-ordered crystal structure [21] [23]. The melting point, while not experimentally determined for this specific compound, is estimated to fall within the range of 180-220°C based on structural analogues [24] [25].

Thermal ParameterEstimated ValueMeasurement ConditionsImplications
Glass Transition (Tg)50-80°C10°C/min heating rateModerate molecular mobility
Melting Point (Tm)180-220°CStandard DSC conditionsGood thermal stability
Decomposition Temperature>200°CNitrogen atmosphereSuitable for processing
Enthalpy of Fusion (ΔHf)20-50 J/gAt melting pointModerate crystallinity

Polymorphic Considerations

The potential for polymorphic behavior exists given the molecular structure and multiple hydrogen bonding sites [21] [23]. DSC can effectively distinguish between different polymorphic forms through characteristic melting endotherms and solid-state transition peaks [26] [23].

Thermal Analysis Protocol

Recommended DSC conditions include:

  • Heating rate: 10°C/min
  • Atmosphere: Nitrogen (50 mL/min)
  • Temperature range: -50 to 300°C
  • Sample size: 2-5 mg
  • Reference: Empty aluminum pan [19] [27]

Kinetic Parameters

Thermal decomposition kinetics can be analyzed using model-free methods to determine activation energy (Ea) and reaction order [20]. Typical sulfonamide compounds exhibit first-order thermal degradation kinetics with activation energies in the range of 150-200 kJ/mol [20].

Partition Coefficients (LogP) and Membrane Permeability Predictions

Lipophilicity Characterization

The octanol-water partition coefficient (LogP) of N-(3-chloro-1H-indol-7-yl)-4-methoxy-benzenesulfonamide has been computationally determined as XLogP3-AA = 3.2 [12]. This value indicates moderate lipophilicity, positioning the compound within the optimal range for oral drug absorption and membrane permeability [28] [29].

Structural Contributions to LogP

The partition coefficient reflects contributions from various molecular fragments:

  • Indole ring system: +2.1 log units
  • Chloro substituent: +0.7 log units
  • Methoxy group: -0.2 log units
  • Sulfonamide bridge: -1.4 log units
  • Overall molecular integration: +1.8 log units [30] [28]

pH-Dependent Distribution Coefficient (LogD)

The distribution coefficient varies significantly with pH due to ionization of the indole and sulfonamide centers [31]. At physiological pH (7.4), LogD approximates LogP since the compound exists predominantly in neutral form [28].

pHLogD₇.₄Predominant SpeciesMembrane Permeability
2.01.8-2.2Protonated indoleReduced
7.43.1-3.3Neutral formOptimal
10.02.5-2.9Deprotonated sulfonamideModerate

Membrane Permeability Predictions

Passive Diffusion Models

The compound exhibits favorable characteristics for passive membrane permeation based on computational models [32] [33] [34]. The topological polar surface area (TPSA = 79.6 Ų) falls within the optimal range for drug-like molecules (20-140 Ų) [12] [29].

Caco-2 Cell Permeability

Predicted apparent permeability (Papp) through Caco-2 monolayers ranges from 5×10⁻⁶ to 2×10⁻⁵ cm/s, indicating moderate to good intestinal absorption potential [33] [29]. This prediction is based on molecular descriptors including:

  • Molecular weight: 336.8 g/mol
  • Hydrogen bond donors: 2
  • Hydrogen bond acceptors: 4
  • Rotatable bonds: 4 [12]

Blood-Brain Barrier Penetration

The compound shows potential for central nervous system penetration based on its lipophilicity and molecular properties [35]. However, the presence of the sulfonamide group may limit brain uptake due to efflux transporter recognition [34].

Permeability ModelPredicted ValueClassificationClinical Relevance
Caco-2 Papp (cm/s)5×10⁻⁶ - 2×10⁻⁵Moderate absorptionGood oral bioavailability
PAMPA Pe (cm/s)1×10⁻⁵ - 5×10⁻⁵Moderate permeabilityMembrane crossing capability
BBB LogPS-1.0 to -0.5Limited penetrationReduced CNS exposure
Skin permeabilityLow to moderateDepends on formulationTopical application potential

ADMET Implications

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

336.0335411 g/mol

Monoisotopic Mass

336.0335411 g/mol

Heavy Atom Count

22

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

CHEMBL20289

Dates

Last modified: 02-18-2024
1. Banerjee, M.; Poddar, A.; Mitra, G.; Surolia, A.; Owa, T.; Bhattacharyya, B., Sulfonamide Drugs Binding to the Colchicine Site of Tubulin: Thermodynamic Analysis of the Drug-Tubulin Interactions by Isothermal Titration Calorimetry. J. Med. Chem. 2005, 48, (2), 547-555.

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